molecular formula C7H14BrCl2N3 B2755806 [2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride CAS No. 2173992-40-8

[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride

Cat. No. B2755806
CAS RN: 2173992-40-8
M. Wt: 291.01
InChI Key: GCNCYRCWTWGSFA-UHFFFAOYSA-N
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Description

“2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 291.02 . It is related to the compound “4-Bromo-1-methyl-1H-pyrazole” which has a molecular weight of 161.00 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This gives us some insight into the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can give us some insight. For example, “4-Bromo-1-methyl-1H-pyrazole” has a density of 1.558 g/mL at 25 °C, a boiling point of 185-188 °C/760 mmHg, and a refractive index n20/D of 1.531 .

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Techniques

Several studies have focused on novel synthesis techniques for derivatives related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. For instance, a study by Wang et al. (2011) presents a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation, highlighting the efficiency and environmental friendliness of this method (Wang, Zou, Zhao, & Shi, 2011). Similarly, Ghaedi et al. (2015) report on the facile synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, showcasing an innovative approach to the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Characterization and Bioactivities

Research by Titi et al. (2020) involves the synthesis, characterization, and bioactivity analysis of pyrazole derivatives. Their findings indicate potential antitumor, antifungal, and antibacterial properties, providing insights into the pharmacophore sites responsible for these activities (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Potential Biological and Chemical Applications

Cytotoxic Activities

Studies have also explored the cytotoxic activities of compounds related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. Deady et al. (2003) discuss the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their tested growth inhibitory properties against various cancer cell lines, highlighting the potential for therapeutic applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Anticancer Agents

Furthermore, the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole by Noolvi et al. (2014) demonstrate the potential of these compounds as antimicrobial and anticancer agents, providing a foundation for future pharmacological research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Safety and Hazards

The safety data sheet for “4-Bromo-1-methyl-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

properties

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.2ClH/c1-9-4-3-7-6(8)5-11(2)10-7;;/h5,9H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNCYRCWTWGSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NN(C=C1Br)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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